molecular formula C15H15NO2 B8302862 Methyl 4-[methyl(phenyl)amino]benzoate

Methyl 4-[methyl(phenyl)amino]benzoate

Cat. No.: B8302862
M. Wt: 241.28 g/mol
InChI Key: OTBFWRJHRPTMGO-UHFFFAOYSA-N
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Description

Methyl 4-[methyl(phenyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methylated phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[methyl(phenyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the reaction of 4-nitrobenzoic acid with methylamine, followed by reduction of the nitro group to an amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoates and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[methyl(phenyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[methyl(phenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 4-hydroxybenzoate

Uniqueness

Methyl 4-[methyl(phenyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 4-(N-methylanilino)benzoate

InChI

InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18-2/h3-11H,1-2H3

InChI Key

OTBFWRJHRPTMGO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the general procedure B, methyl 4-chlorobenzoate (172 mg, 1.00 mmol) reacted with N-methylaniline (130 mg, 1.20 mmol) using 1 mol % of Pd(OAc)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (640 mg, 3.02 mmol) in DME at 100° C for 20 h to give the title compound (240 mg, 97%) as a solid: 1H-NMR (500 MHz, CDCl3): δ 7.89 (d, 2H, J=9.05 Hz), 7.41 (t, 2H, J=7.68 and 8.17 Hz), 7.24-7.21 (m, 3H), 6.79 (d, 2H, J=9.06 Hz), 3.88 (s, 3H), 3.37 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 167.09, 152.44, 147.41, 130.91, 129.70, 125.50, 125.24, 119.08, 113.70, 51.47, 40.09. GC/MS(EI): m/z 241 (M+). Anal. Calcd for C15H15NO2: C, 74.67; H, 6.27; N, 5.81. Found: C, 74.74; H, 6.34; N, 5.80.
Quantity
172 mg
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reactant
Reaction Step One
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130 mg
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reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
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0 (± 1) mol
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reactant
Reaction Step Three
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K3PO4
Quantity
640 mg
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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0 (± 1) mol
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catalyst
Reaction Step Six
Yield
97%

Synthesis routes and methods II

Procedure details

Methyl iodide (227 mg, 0.1 mL, 1.68 mmol) was added drop wise to a suspension of 4-(Methyl-phenyl-amino)-benzoic acid (120 mg, 0.56 mmol) and K2CO3 in DMF (5 mL). The resulting mixture was heated at 80° C. with stirring overnight. The mixture was filtered, cold water was then added, and the product was extracted with EtOAc. The organic layer was washed with saturated brine solution and dried over Na2SO4. The organic layer was then concentrated under reduced pressure to get the residue The obtained residue was purified by column chromatography (using silica gel of 60-120 mesh and 5% EtOAc in Hexane as eluent) to afford 85 mg (75% yield) of 4-(Methyl-phenyl-amino)-benzoic acid methyl ester. 1H-NMR (CDCl3): δ 7.8 (d, 2H), 7.4 (T, 2H), 7.2 (m, 2H), 6.8 (d, 2H), 3.8 (s, 3H), 3.2 (s, 3H).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
5 mL
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